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Compound of Interest

Compound Name:
4-(Trimethylsilylethynyl)benzyl

alcohol

Cat. No.: B1589720 Get Quote

Abstract: 4-(Trimethylsilylethynyl)benzyl alcohol is a bifunctional organic compound of

significant interest to researchers in medicinal chemistry, organic synthesis, and materials

science. Its structure incorporates a benzyl alcohol moiety, a common pharmacophore and

synthetic handle, along with a trimethylsilyl (TMS)-protected terminal alkyne. This TMS group

serves as a robust protecting group for the ethynyl functionality, which can be readily

deprotected for subsequent transformations, such as the Sonogashira coupling. A

comprehensive understanding of its physical and chemical properties is paramount for its

effective storage, handling, and application in experimental design. This guide provides an in-

depth analysis of the core physical properties, spectroscopic characterization, and safe

handling protocols for 4-(Trimethylsilylethynyl)benzyl alcohol, grounded in established

experimental methodologies and data.

Chemical Identity and Structure
The unique reactivity and physical behavior of 4-(Trimethylsilylethynyl)benzyl alcohol stem

directly from its molecular architecture. It features a para-substituted benzene ring, with a

hydroxymethyl group (-CH₂OH) affording it the properties of a primary alcohol, and a

trimethylsilylethynyl group (-C≡CSi(CH₃)₃) providing a masked alkyne functionality.

Caption: 2D Chemical Structure of 4-(Trimethylsilylethynyl)benzyl alcohol.
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This structure bestows a balance of polar (hydroxyl) and nonpolar (TMS-alkyne, aromatic ring)

characteristics, which dictates its solubility and chromatographic behavior. The key identifiers

for this compound are summarized below.

Identifier Value Source

IUPAC Name

[4-(2-

trimethylsilylethynyl)phenyl]met

hanol

PubChem[1]

CAS Number 275386-60-2 Sigma-Aldrich, PubChem[1][2]

Molecular Formula C₁₂H₁₆OSi
PubChem, Santa Cruz

Biotechnology[2]

Molecular Weight 204.34 g/mol
Sigma-Aldrich, PubChem[1][3]

[2]

InChI Key
WBNXRSFSSANBSA-

UHFFFAOYSA-N
Sigma-Aldrich[3]

SMILES String
C--INVALID-LINK--

(C)C#Cc1ccc(CO)cc1
Sigma-Aldrich[3]

Purity (Typical) ≥96-97%
Sigma-Aldrich, Santa Cruz

Biotechnology[3][2]

Core Physical Properties
The macroscopic physical properties of a compound are essential for its practical application in

the laboratory, informing decisions from solvent selection to reaction setup and purification.
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Property Value Source

Physical Form Solid Sigma-Aldrich[3]

Melting Point 68-72 °C Sigma-Aldrich[3]

Boiling Point
Data not available (potential

decomposition)
N/A

Solubility

Insoluble in water (predicted);

Soluble in common organic

solvents (e.g., alcohols,

CH₂Cl₂, THF)

Inferred from structure[4]

Appearance and Physical State
At standard temperature and pressure, 4-(Trimethylsilylethynyl)benzyl alcohol exists as a

solid[3]. This is consistent with its relatively high molecular weight and the planar, crystalline

packing facilitated by the aromatic ring.

Melting Point
The melting point is a critical indicator of purity. Commercial sources report a melting range of

68-72 °C[3]. A narrow melting range within this window is indicative of high sample purity.

Broadening of this range typically suggests the presence of impurities, which disrupt the

crystalline lattice of the solid.

Sample Preparation: Place a small, finely powdered amount of the solid into a capillary tube,

sealed at one end, to a height of 2-3 mm.

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

Measurement: Heat the sample rapidly to approximately 10-15 °C below the expected

melting point (i.e., ~55 °C).

Refinement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

Data Recording: Record the temperature at which the first drop of liquid appears (onset of

melting) and the temperature at which the entire sample becomes a clear liquid (completion
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of melting). This range is the melting point.

Validation: For authoritative results, perform the measurement in triplicate.

Boiling Point
A boiling point for 4-(Trimethylsilylethynyl)benzyl alcohol at atmospheric pressure is not

reported. This is common for multifunctional organic molecules of this size. The high

temperature required for boiling at 760 mmHg may lead to decomposition, such as self-

polymerization or dehydration of the benzyl alcohol. The determination of a boiling point would

necessitate vacuum distillation, which lowers the temperature required for the liquid-to-gas

phase transition.

Solubility Profile
The solubility is dictated by the principle of "like dissolves like". The polar hydroxyl group

suggests potential solubility in polar protic solvents, while the large, nonpolar aromatic and

trimethylsilyl moieties predict solubility in nonpolar organic solvents. Benzyl alcohol itself has

moderate solubility in water, but the addition of the bulky, hydrophobic TMS-alkyne group is

expected to render this derivative effectively insoluble in aqueous media[4].

This workflow is designed to establish a practical solubility profile for use in reaction setup and

purification.

Caption: Workflow for qualitative solubility testing.

Recommended Test Solvents: Water, Methanol, Ethanol, Dichloromethane (DCM),

Tetrahydrofuran (THF), Ethyl Acetate, Hexanes.

Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the chemical identity and structural

integrity of the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. An ATR-IR

spectrum is available from chemical suppliers, and the expected vibrational modes are key to
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confirming the structure[1].

Frequency Range (cm⁻¹) Vibrational Mode Significance

3500 - 3200 (broad) O-H stretch
Confirms the presence of the

alcohol group.[5]

3100 - 3000 Aromatic C-H stretch Indicates the benzene ring.

2960 - 2850 Aliphatic C-H stretch
Corresponds to the -CH₂- and

-Si(CH₃)₃ groups.[5]

~2160 C≡C stretch (alkyne)
Diagnostic for the ethynyl

group.[6]

1610 - 1450 Aromatic C=C stretch
Confirms the aromatic

backbone.

~1250 (strong) Si-C stretch
A very strong, characteristic

peak for the TMS group.[6]

~840 (strong) Si-C rock
Also characteristic of the TMS

group.

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.

Perform a background scan to capture the spectrum of the ambient environment, which will

be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the

sample and the crystal. This is crucial for obtaining a high-quality spectrum.

Data Collection: Initiate the sample scan. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g.,

isopropanol) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While specific spectra are not publicly indexed, the expected signals can be reliably

predicted based on the structure.

¹H NMR:

~0.2 ppm (singlet, 9H): The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.

This signal is highly characteristic.

~1.5-2.5 ppm (singlet or broad singlet, 1H): The hydroxyl (-OH) proton. Its chemical shift is

concentration and solvent-dependent, and it may exchange with deuterium if D₂O is

added.

~4.7 ppm (singlet, 2H): The two protons of the benzylic methylene (-CH₂OH) group.

~7.2-7.5 ppm (multiplet, 4H): The four protons on the para-substituted aromatic ring, which

will likely appear as two distinct doublets (an AA'BB' system).

¹³C NMR:

~0 ppm: The methyl carbons of the TMS group.

~65 ppm: The benzylic carbon (-CH₂OH).

~95 ppm & ~105 ppm: The two sp-hybridized carbons of the alkyne.

~120-140 ppm: The six carbons of the aromatic ring (four signals expected due to

symmetry).

Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) to the vial. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing

power for many organic compounds.

Dissolution: Gently agitate or vortex the vial to fully dissolve the sample.

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
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Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for

analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a molecule, which can be used for confirmation of identity.

Molecular Ion (M⁺): The exact mass of the molecule is 204.0970 g/mol [1]. In a low-

resolution mass spectrum, a peak would be expected at m/z = 204, corresponding to the

intact molecule with a single positive charge.

Major Fragmentation Pathways: Under electron ionization (EI), the molecule would be

expected to fragment in predictable ways. The stability of the benzyl cation is a major driver

for fragmentation.

[M]⁺˙
m/z = 204

[M - CH₃]⁺
m/z = 189- •CH₃

[M - H₂O]⁺˙
m/z = 186

- H₂O

[M - CH₂OH]⁺
m/z = 173

- •CH₂OH

[Tropylium Ion]⁺
m/z = 91

- Si(CH₃)₃C≡C•

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Loss of a Methyl Radical (-•CH₃): Fragmentation of the TMS group can lead to a stable ion at

m/z = 189.

Loss of Water (-H₂O): Dehydration of the benzyl alcohol is a common pathway for alcohols,

leading to an ion at m/z = 186.[7]
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Loss of the Hydroxymethyl Radical (-•CH₂OH): Cleavage of the benzylic C-C bond results in

a silylated aromatic cation at m/z = 173.

Formation of Tropylium Ion: A very common fragmentation for benzyl derivatives is the

formation of the highly stable tropylium cation at m/z = 91.[8]

Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound and

ensure laboratory safety.

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses,

a lab coat, and chemical-resistant gloves, when handling this compound.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep

away from strong oxidizing agents. The compound is classified under Storage Class 11

(Combustible Solids)[3].

Toxicity: While specific toxicity data is not available, it should be handled with the care

afforded to all laboratory chemicals. Avoid inhalation of dust and contact with skin and eyes.

The WGK (Water Hazard Class) is 3, indicating it is severely hazardous to water[3].

Conclusion
4-(Trimethylsilylethynyl)benzyl alcohol is a well-defined solid with a moderate melting point

and predictable solubility in organic solvents. Its chemical identity is readily confirmed through a

combination of spectroscopic techniques, including IR, NMR, and MS, each providing unique

and complementary structural information. The presence of both a primary alcohol and a

protected alkyne makes it a versatile building block for chemical synthesis. The data and

protocols outlined in this guide provide the necessary foundation for researchers, scientists,

and drug development professionals to confidently and safely incorporate this valuable reagent

into their workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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